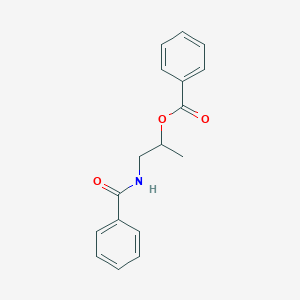

2-(Benzoylamino)-1-methylethyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzoylamino)-1-methylethyl benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, odorless, and tasteless powder that is soluble in water. Benzocaine is synthesized through various methods, and its mechanism of action involves blocking nerve impulses that transmit pain signals to the brain.

Mecanismo De Acción

2-(Benzoylamino)-1-methylethyl benzoate works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the nerve cell. This action prevents the transmission of pain signals to the brain, resulting in local anesthesia.

Biochemical and Physiological Effects:

This compound has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions in some individuals. In rare cases, it can cause methemoglobinemia, a condition where the hemoglobin in red blood cells is unable to transport oxygen effectively.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Benzoylamino)-1-methylethyl benzoate is commonly used in lab experiments to study the effects of local anesthesia on nerve function and pain perception. Its advantages include its effectiveness in reducing pain and its relatively low cost. However, its limitations include its potential for allergic reactions and the risk of methemoglobinemia.

Direcciones Futuras

There are several future directions for research on 2-(Benzoylamino)-1-methylethyl benzoate. One area of interest is the development of new formulations and delivery methods for local anesthesia. Another area of research is the study of the long-term effects of this compound on nerve function and pain perception. Additionally, the potential for this compound to be used in combination with other drugs for enhanced pain relief is an area of interest. Overall, the continued research on this compound will lead to a better understanding of its mechanism of action and potential applications in the medical field.

Métodos De Síntesis

2-(Benzoylamino)-1-methylethyl benzoate can be synthesized through the esterification of p-aminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with isobutyl chloroformate to form this compound. Other methods of synthesis include the reaction of p-nitrotoluene with benzoyl chloride and the reduction of the resulting nitro compound.

Aplicaciones Científicas De Investigación

2-(Benzoylamino)-1-methylethyl benzoate has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used in research to study the effects of local anesthesia on nerve function and pain perception. This compound has been shown to be effective in reducing pain during procedures such as needle insertions, wound dressings, and minor surgeries.

Propiedades

Fórmula molecular |

C17H17NO3 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

1-benzamidopropan-2-yl benzoate |

InChI |

InChI=1S/C17H17NO3/c1-13(21-17(20)15-10-6-3-7-11-15)12-18-16(19)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19) |

Clave InChI |

SXNAXKUUULIMDA-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)

![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)

![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)

![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)

![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)

![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)